2-(3-amino-1H-1,2,4-triazol-1-yl)propanenitrile
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Overview
Description
2-(3-amino-1H-1,2,4-triazol-1-yl)propanenitrile is a heterocyclic organic compound that features a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug discovery and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)propanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminoguanidine with acrylonitrile, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-1H-1,2,4-triazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
2-(3-amino-1H-1,2,4-triazol-1-yl)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential antimicrobial, antifungal, and anticancer activities.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Materials Science: It is employed in the synthesis of advanced materials with unique properties, such as conducting polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 2-(3-amino-1H-1,2,4-triazol-1-yl)propanenitrile involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can form hydrogen bonds and other interactions with biological molecules, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-1,2,4-triazole: Known for its use as a herbicide and enzyme inhibitor.
1,2,4-triazole-3-thiol: Used in the synthesis of pharmaceuticals and agrochemicals.
4-amino-1,2,4-triazole: Employed in various chemical syntheses and as a building block for more complex molecules.
Uniqueness
2-(3-amino-1H-1,2,4-triazol-1-yl)propanenitrile is unique due to the presence of both the triazole ring and the nitrile group, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its utility in multiple fields make it a valuable compound for scientific research .
Biological Activity
2-(3-amino-1H-1,2,4-triazol-1-yl)propanenitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C5H7N5
- Molecular Weight : 137.14 g/mol
- CAS Number : 1247395-18-1
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Herbicidal Activity
This compound is related to 3-amino-1,2,4-triazole (amitrole), which is known for its herbicidal properties. Amitrole acts as a nonselective systemic herbicide that inhibits plant growth by interfering with processes such as cell division and differentiation. It has been used to control various weeds and grasses in agricultural settings .
2. Antimicrobial Properties
Recent studies have indicated that triazole derivatives exhibit antimicrobial activities. For example, compounds derived from triazoles have shown efficacy against various pathogens, including bacteria and fungi. Research has demonstrated that modifications in the triazole ring can enhance antimicrobial potency .
3. Antimalarial Activity
Research into similar triazole compounds has revealed their potential as antimalarial agents. In vitro studies have shown that certain triazole derivatives can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. These compounds demonstrated low cytotoxicity against mammalian cell lines while maintaining significant antimalarial activity .
Case Study 1: Herbicidal Effects
A study evaluating the herbicidal effects of amitrole found that it effectively suppressed the growth of various annual and perennial weeds. The mechanism was linked to its ability to inhibit catalase activity in plants, leading to oxidative stress and subsequent plant death .
Case Study 2: Antimicrobial Activity
In a comparative study of several triazole derivatives, this compound was synthesized and tested against multiple bacterial strains. The results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Study 3: In Vivo Antimalarial Testing
In vivo testing using murine models infected with P. berghei showed that specific triazole derivatives could reduce parasitemia levels significantly. The study highlighted the potential of these compounds as lead candidates for further development in antimalarial therapies .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like catalase and delta-amino levulinic acid dehydrase, disrupting metabolic pathways essential for both plants and microorganisms .
- Oxidative Stress Induction : By interfering with cellular respiration and metabolic processes, these compounds can induce oxidative stress in target organisms, leading to cell death.
Properties
Molecular Formula |
C5H7N5 |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)propanenitrile |
InChI |
InChI=1S/C5H7N5/c1-4(2-6)10-3-8-5(7)9-10/h3-4H,1H3,(H2,7,9) |
InChI Key |
MDQCVNZYMIDXMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)N1C=NC(=N1)N |
Origin of Product |
United States |
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